molecular formula C15H14Cl2N2S B2601176 4-Chloro-2-[(4-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline CAS No. 338776-91-3

4-Chloro-2-[(4-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline

Cat. No.: B2601176
CAS No.: 338776-91-3
M. Wt: 325.25
InChI Key: GNEMJRQFZPEJDL-UHFFFAOYSA-N
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Description

4-Chloro-2-[(4-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline is a tetrahydroquinazoline derivative characterized by a bicyclic core fused with a pyrimidine ring. The compound features a 4-chlorobenzylsulfanyl group at position 2 and a chlorine atom at position 2. This substitution pattern contributes to its unique physicochemical properties, including enhanced lipophilicity (logP ≈ 5.49) and a molecular weight of ~405.02 g/mol .

Properties

IUPAC Name

4-chloro-2-[(4-chlorophenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N2S/c16-11-7-5-10(6-8-11)9-20-15-18-13-4-2-1-3-12(13)14(17)19-15/h5-8H,1-4,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNEMJRQFZPEJDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=N2)SCC3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-[(4-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.

    Introduction of the 4-Chlorobenzyl Group: The 4-chlorobenzyl group can be introduced through a nucleophilic substitution reaction using 4-chlorobenzyl chloride and a suitable nucleophile.

    Attachment of the Sulfanyl Group: The sulfanyl group can be introduced through a thiolation reaction, where a thiol reagent reacts with the quinazoline core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-[(4-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, thiols, sodium hydroxide, ethanol.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Substituted quinazolines with various functional groups.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 4-Chloro-2-[(4-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline is C22H21ClN2S. It has a molecular weight of 396.9 g/mol. The compound features a quinazoline core structure which is known for its diverse biological activities.

Antimicrobial Activity

Research indicates that quinazoline derivatives exhibit promising antimicrobial properties. A study found that compounds similar to this compound showed effective inhibition against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Antimalarial Potential

Quinazoline derivatives have been evaluated for their antimalarial activity against Plasmodium falciparum. In vitro studies demonstrated that certain derivatives possess moderate to high antimalarial activities with IC50 values ranging from 0.014 to 5.87 µg/mL . The structural modifications in compounds like this compound could enhance their efficacy against resistant strains.

Anti-Cancer Properties

The compound has been investigated for its potential anti-cancer effects. Quinazoline derivatives are known to inhibit various kinases involved in cancer progression. Preliminary studies suggest that this compound may induce apoptosis in cancer cells by activating caspase pathways.

Case Study 1: Synthesis and Biological Evaluation

A recent study synthesized several quinazoline derivatives and evaluated their biological activities. Among these, this compound was highlighted for its significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study utilized standard agar diffusion methods to assess antibacterial efficacy .

Case Study 2: Antimalarial Efficacy

In a comparative study on antimalarial agents, derivatives of quinazoline were tested against chloroquine-resistant strains of Plasmodium falciparum. The results indicated that modifications to the quinazoline structure could lead to enhanced activity against resistant strains . This underscores the importance of structural diversity in developing effective antimalarial drugs.

Mechanism of Action

The mechanism of action of 4-Chloro-2-[(4-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Tetrahydroquinazoline Core

Sulfanyl Group Modifications
  • 4-Chloro-2-(methylthio)-5,6,7,8-tetrahydroquinazoline (CAS 51660-11-8): Replacing the 4-chlorobenzylsulfanyl group with a methylthio (-SCH₃) group reduces molecular weight (203.07 g/mol) and logP (estimated lower than 5.49).
  • 2-[(4-Chlorobenzyl)sulfanyl]-4-(cyclohexylsulfanyl)-5,6,7,8-tetrahydroquinazoline :

    • Incorporates a cyclohexylsulfanyl group at position 4, increasing molecular weight to 405.02 g/mol and logP to ~7.1.
    • The cyclohexyl group enhances hydrophobicity, which may improve membrane permeability but reduce aqueous solubility .
Chlorine Position and Additional Functional Groups
  • 4-Chloro-2-(4-piperazin-1-yl)quinazolines :

    • Substitution with a piperazine group at position 2 introduces a basic nitrogen, altering electronic properties and enabling hydrogen bonding.
    • These derivatives exhibit anticonvulsant activity, suggesting that nitrogen-containing substituents may enhance central nervous system penetration .
  • The allyl moiety may increase reactivity but could also lead to metabolic instability .
Key Data Table
Compound Name Molecular Formula Molecular Weight (g/mol) logP Melting Point (°C) Yield (%) Key Features
Target Compound C₁₉H₁₇Cl₂N₂S 405.02 ~5.49 Not reported Not given 4-Chlorobenzylsulfanyl, Cl at C4
4-Chloro-2-(methylthio)-tetrahydroquinazoline C₈H₁₀ClN₂S 203.07 ~3.5 Not reported Not given Simpler substituent, lower MW
3c () C₂₅H₂₅Cl₂N₃O₂S 514.45 ~4.8 201–202 50 Chloromethoxyphenyl, benzylidene
4-(2,4-Dichlorophenyl)sulfanyl analog (CAS 866049-14-1) C₂₂H₂₀Cl₂N₂S₂ 455.44 ~6.2 Not reported Not given Dichlorophenyl, methylbenzylsulfanyl

Biological Activity

4-Chloro-2-[(4-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline is a compound of interest due to its potential biological activities. This article aims to summarize the available research findings regarding its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C14H15ClN2S
  • Molecular Weight : 280.80 g/mol
  • IUPAC Name : this compound

The compound features a tetrahydroquinazoline core modified with a chlorobenzyl sulfanyl group, which may influence its biological interactions.

Antimicrobial Activity

Research has indicated that compounds structurally related to tetrahydroquinazolines exhibit significant antimicrobial properties. For instance, a study evaluating various quinazoline derivatives found that certain modifications enhanced their efficacy against bacterial strains. While specific data on this compound is limited, the presence of the sulfanyl group is hypothesized to contribute to its antimicrobial action by disrupting bacterial cell membranes or inhibiting key metabolic pathways .

Anticancer Activity

Preliminary studies suggest that tetrahydroquinazoline derivatives can exhibit cytotoxic effects against cancer cell lines. For example:

  • Case Study : A derivative similar in structure demonstrated selective cytotoxicity against breast cancer cell lines (MCF-7) through the induction of apoptosis and inhibition of cell proliferation. The mechanism was linked to the compound's ability to interfere with cellular signaling pathways involved in growth regulation .

The specific activity of this compound against cancer cells remains to be fully elucidated but warrants further investigation due to structural similarities with known active compounds.

Anti-inflammatory Activity

Some studies on quinazoline derivatives have highlighted their potential as anti-inflammatory agents. The proposed mechanism involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. The sulfanyl group may enhance this activity by increasing the lipophilicity of the compound, allowing better interaction with inflammatory mediators.

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in inflammation and cancer progression.
  • Membrane Disruption : The lipophilic nature may allow the compound to integrate into bacterial membranes or cancer cell membranes, leading to cell death.
  • Signal Transduction Interference : By modulating signaling pathways associated with cell growth and apoptosis.

Comparative Analysis of Related Compounds

Compound NameBiological ActivityReference
Quinazoline Derivative AAntimicrobial
Quinazoline Derivative BAnticancer (MCF-7)
Quinazoline Derivative CAnti-inflammatory

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 4-Chloro-2-[(4-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves nucleophilic substitution or thiolation reactions. For example, reacting a chlorinated quinazoline precursor with 4-chlorobenzyl mercaptan under basic conditions (e.g., K₂CO₃ in DMF) can introduce the sulfanyl group. Temperature (80–100°C) and reaction time (12–24 hrs) are critical for yield optimization .
  • Validation : Monitor reaction progress via TLC or HPLC. Purify via column chromatography using ethyl acetate/hexane gradients .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Techniques :

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.5 ppm, sulfanyl-linked CH₂ at δ 3.8–4.2 ppm) .
  • MS : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺ ~409.05 for C₁₇H₁₄Cl₂N₂S).
  • IR : Peaks at ~2550 cm⁻¹ (S–H stretch, if present) and 1600–1450 cm⁻¹ (aromatic C=C) .

Q. How does the sulfanyl group influence the compound's reactivity in substitution or oxidation reactions?

  • Reactivity : The sulfanyl (–S–) group is susceptible to oxidation (e.g., H₂O₂ in acetic acid forms sulfoxides) or nucleophilic displacement (e.g., with amines under Pd catalysis). Steric hindrance from the tetrahydroquinazoline ring may slow reactivity .
  • Experimental Design : Use controlled oxidants (e.g., mCPBA for sulfoxide) and monitor via ¹H NMR .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies between computational and experimental structural models?

  • Approach : Perform single-crystal X-ray diffraction (SCXRD) to determine bond lengths (e.g., C–S ~1.81 Å) and dihedral angles. Compare with DFT-optimized structures (B3LYP/6-31G*). Discrepancies >0.05 Å may indicate lattice packing effects .
  • Example : In related tetrahydroquinazolines, SCXRD confirmed non-planar conformations due to steric interactions between the sulfanyl group and the fused ring .

Q. What strategies mitigate competing side reactions during functionalization of the tetrahydroquinazoline core?

  • Optimization :

  • Use protecting groups (e.g., Boc for amines) during halogenation or alkylation.
  • Employ low-temperature (–78°C) lithiation to direct electrophilic substitution at specific positions .
    • Case Study : In 4-chloro-2-phenylquinazoline derivatives, uncontrolled alkylation led to ring-opening; this was mitigated using bulky bases like LDA .

Q. How can in silico methods predict the compound's pharmacokinetic properties for pharmacological studies?

  • Tools :

  • ADMET Prediction : SwissADME or ADMETLab to estimate logP (~3.5), solubility (<0.1 mg/mL), and CYP450 inhibition.
  • Docking Studies : Autodock Vina to screen against targets like DHFR (dihydrofolate reductase), leveraging the quinazoline scaffold’s affinity for enzyme pockets .
    • Validation : Cross-check predictions with in vitro assays (e.g., microsomal stability tests) .

Data Contradiction Analysis

Q. How to address conflicting spectroscopic data between synthesized batches?

  • Root Cause : Variability in sulfanyl group orientation (e.g., axial vs. equatorial in tetrahydroquinazoline) may alter NMR splitting patterns.
  • Resolution :

  • Perform variable-temperature NMR to detect conformational exchange.
  • Compare with SCXRD to confirm dominant conformers .

Q. Why do HPLC retention times vary despite identical synthetic protocols?

  • Factors :

  • Residual solvents (e.g., DMF) or byproducts (e.g., sulfoxides) altering polarity.
  • Column aging or mobile-phase pH fluctuations.
    • Mitigation : Use standardized HPLC gradients (e.g., 60:40 acetonitrile/water + 0.1% TFA) and spiked controls .

Methodological Resources

  • Crystallography : Refer to CIF files from analogous compounds (e.g., CCDC 764123 for 8-(4-chlorobenzylidene)-tetrahydroquinoline) .
  • Synthetic Protocols : Adapt procedures from 3-(4-chlorophenyl)-2-thioquinazolin-4-one synthesis .
  • Spectra Reference : Compare with Sigma-Aldrich’s 4-Chloro-2-phenylquinazoline (CAS 6484-25-9) NMR/IR data .

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